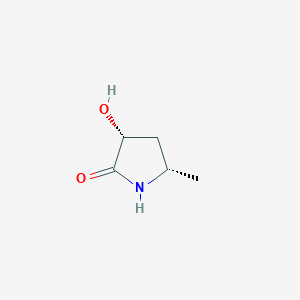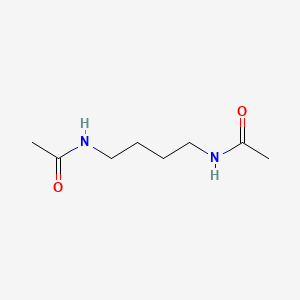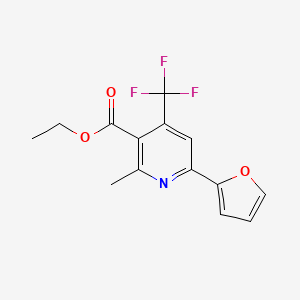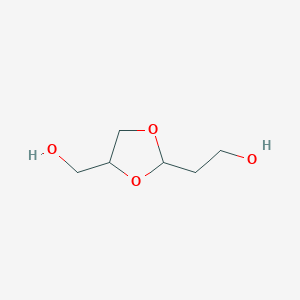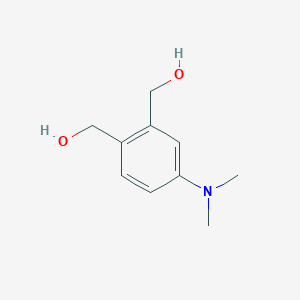![molecular formula C7H13N5S2 B13346297 azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate](/img/structure/B13346297.png)
azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate is an organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a pyrimidine ring substituted with an amino group and a methyl group, as well as a carbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate typically involves the reaction of 4-amino-2-methylpyrimidine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and improve efficiency. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate moiety to thiols or other reduced forms.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted pyrimidine derivatives .
科学的研究の応用
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Fursultiamine: A derivative of thiamine with similar structural features.
Thiamine tetrahydrofurfuryl disulfide: Another thiamine derivative with comparable properties.
Sulfamerazine: Contains a pyrimidine ring and exhibits similar chemical reactivity.
Uniqueness
Azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H13N5S2 |
|---|---|
分子量 |
231.3 g/mol |
IUPAC名 |
azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate |
InChI |
InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3 |
InChIキー |
DHHFRGSBVNHZKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)CNC(=S)[S-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


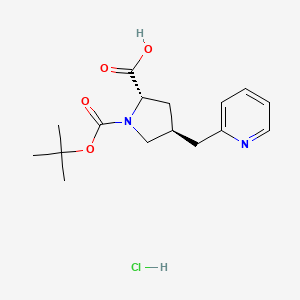

![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)

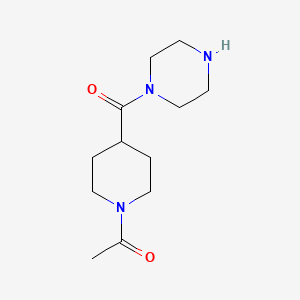
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
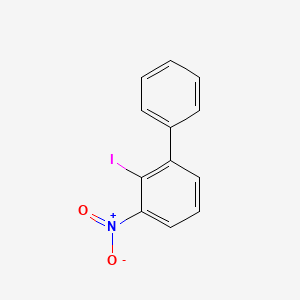
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)
